molecular formula C6H8O3 B12528473 Methanediol, (5-methyl-2-furanyl)- CAS No. 674788-34-2

Methanediol, (5-methyl-2-furanyl)-

Cat. No.: B12528473
CAS No.: 674788-34-2
M. Wt: 128.13 g/mol
InChI Key: WGWLZKLGCZKKDK-UHFFFAOYSA-N
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Description

Methanediol, (5-methyl-2-furanyl)-, is an organic compound that belongs to the class of geminal diols It is characterized by the presence of two hydroxyl groups attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Methanediol, (5-methyl-2-furanyl)-, can be synthesized through the energetic processing of low-temperature methanol-oxygen ices. This process involves the insertion of electronically excited atomic oxygen into a carbon-hydrogen bond of the methyl group of methanol, followed by stabilization in an icy matrix . The compound can also be generated by electron irradiation and sublimation of a mixture of methanol and oxygen ices .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production methods for Methanediol, (5-methyl-2-furanyl)-. Most of the synthesis methods are still in the experimental stage and are primarily used for research purposes.

Chemical Reactions Analysis

Types of Reactions: Methanediol, (5-methyl-2-furanyl)-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is also involved in the crossed Cannizzaro reaction, where it acts as an intermediate .

Common Reagents and Conditions: Common reagents used in the reactions involving Methanediol, (5-methyl-2-furanyl)-, include methanol, oxygen, and electronically excited atomic oxygen. The reactions typically occur under low-temperature conditions and involve electron irradiation .

Major Products Formed: The major products formed from the reactions of Methanediol, (5-methyl-2-furanyl)-, include formaldehyde and water. The compound can also oligomerize to form short polymers in more concentrated solutions .

Scientific Research Applications

Methanediol, (5-methyl-2-furanyl)-, has several scientific research applications. It is used as a key reactive intermediate in physical organic chemistry and atmospheric science. The compound plays a fundamental role in the aerosol cycle and in the atmospheric ozonolysis reaction sequence . It is also studied for its potential use in the synthesis of other organic compounds and as a sink for aldehydes and ketones in atmospheric environments .

Mechanism of Action

The mechanism of action of Methanediol, (5-methyl-2-furanyl)-, involves the insertion of electronically excited atomic oxygen into a carbon-hydrogen bond of the methyl group of methanol. This process is followed by stabilization in an icy matrix, leading to the formation of the compound . The compound acts as an efficient sink for aldehydes and ketones in atmospheric environments, coupling the atmospheric chemistry of geminal diols and Criegee intermediates .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Methanediol, (5-methyl-2-furanyl)-, include formaldehyde monohydrate (methylene glycol), paraformaldehyde, and 1,3,5-trioxane . These compounds share structural similarities and are closely related in terms of their chemical properties and reactivity.

Uniqueness: Methanediol, (5-methyl-2-furanyl)-, is unique due to its specific structure as a geminal diol with a 5-methyl-2-furanyl group

Properties

CAS No.

674788-34-2

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

(5-methylfuran-2-yl)methanediol

InChI

InChI=1S/C6H8O3/c1-4-2-3-5(9-4)6(7)8/h2-3,6-8H,1H3

InChI Key

WGWLZKLGCZKKDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(O)O

Origin of Product

United States

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